molecular formula C11H13ClN2O5 B11755553 4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide

4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide

Cat. No.: B11755553
M. Wt: 288.68 g/mol
InChI Key: PNXWODLDHZRKJE-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide is an organic compound with a complex structure that includes a chloro, methoxypropoxy, and nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a chlorobenzamide derivative followed by the introduction of the methoxypropoxy group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and methoxypropoxy groups can interact with various enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride
  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine

Uniqueness

4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide is unique due to the presence of both a nitro and a methoxypropoxy group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClN2O5

Molecular Weight

288.68 g/mol

IUPAC Name

4-chloro-3-(3-methoxypropoxy)-5-nitrobenzamide

InChI

InChI=1S/C11H13ClN2O5/c1-18-3-2-4-19-9-6-7(11(13)15)5-8(10(9)12)14(16)17/h5-6H,2-4H2,1H3,(H2,13,15)

InChI Key

PNXWODLDHZRKJE-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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